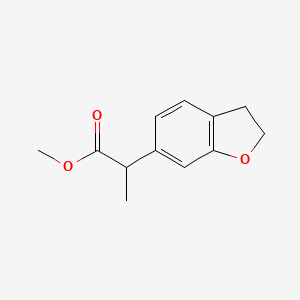

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted with a propanoate ester group at the 6-position. The 2,3-dihydrobenzofuran moiety imparts rigidity to the structure, while the ester group enhances solubility and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural analogs often differ in substituents on the benzofuran ring or the ester side chain, leading to variations in physicochemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are efficient and can produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Enantioselective reduction using chiral catalysts is a common method.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Chiral spiroborate ester catalysts.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate

- Structural Differences : This compound introduces a bromine atom at the 5-position, a methoxy group at the 2-position, and a benzylidene substituent conjugated via a double bond (Z-configuration) to the benzofuran core .

- Impact on Properties: The bromine increases molecular weight (433.254 g/mol vs. The methoxy group improves lipophilicity, while the benzylidene moiety extends π-conjugation, altering UV-Vis absorption profiles .

(Z)-2-hydroxy-2-(2-isopropenyl-2,3-dihydro-1-benzofuran-6-yl)-ethen diazonium

- Structural Differences: Features an isopropenyl group at the 2-position and a hydroxy-ethen diazonium substituent. Notably absent in plants grown under 50% luminosity, suggesting environmental sensitivity .

Physicochemical Properties

Key Observations :

- Bromination and methoxy substitution (as in ) significantly increase molecular weight and lipophilicity, favoring membrane permeability.

- The parent compound’s simpler structure likely offers better aqueous solubility, advantageous for drug formulation.

Spectroscopic and Analytical Comparisons

NMR Spectroscopy :

- This compound: Expected methyl ester protons at δ ~3.7 (s, 3H) and dihydrobenzofuran protons at δ 6.6–7.2 (aromatic) and δ 3.2–4.0 (CH₂).

- Analog with 4-fluorophenylhydrazine derivative: Methyl protons in hydrazone derivatives (e.g., δ 1.91 for 2-(2-(4-fluorophenyl)hydrazono)propanoate) show downfield shifts due to conjugation .

Quantitative Analysis :

- Ethyl viologen (δ 1.56, 8.40, 8.99) is used as an internal standard for NMR quantification of propanoate derivatives, ensuring accuracy despite solvent exchange issues .

Biological Activity

Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate (CAS No. 1779957-10-6) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antioxidant and antimicrobial properties, and discusses relevant case studies and research findings.

Chemical Profile

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- CAS Number : 1779957-10-6

Antioxidant Activity

Recent studies have indicated that compounds related to this compound exhibit significant antioxidant activity. For instance, the antioxidant capacity can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity Comparison

| Sample Type | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antioxidant (e.g., Ascorbic Acid) | 29.78 | 757.19 |

Note: TBD indicates that specific values for this compound are to be determined through further research.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of benzofuran derivatives found that certain analogs exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Pharmacological Potential

The pharmacological potential of this compound is supported by its structural similarity to other bioactive compounds. Research has indicated that related benzofuran derivatives possess anti-inflammatory and analgesic properties, suggesting possible therapeutic applications in treating inflammatory diseases.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14-2)10-4-3-9-5-6-15-11(9)7-10/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

VJAIMUKFMVTZHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(CCO2)C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.